molecular formula C20H15ClF3N3OS B13103436 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2-phenoxyphenyl)thiourea

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2-phenoxyphenyl)thiourea

Cat. No.: B13103436
M. Wt: 437.9 g/mol
InChI Key: RIOSDMHZHANTRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2-phenoxyphenyl)thiourea is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2-phenoxyphenyl)thiourea typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-methylamine with 2-phenoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2-phenoxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The chloro and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2-phenoxyphenyl)thiourea would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-(2-phenoxyphenyl)thiourea: Lacks the chloro and trifluoromethyl groups, which might affect its reactivity and biological activity.

    1-((3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2-phenoxyphenyl)thiourea: Similar structure but with a bromo group instead of chloro, which could influence its chemical properties.

Uniqueness

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2-phenoxyphenyl)thiourea is unique due to the presence of both chloro and trifluoromethyl groups on the pyridine ring, which can significantly impact its chemical reactivity and biological activity. These substituents might enhance its stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C20H15ClF3N3OS

Molecular Weight

437.9 g/mol

IUPAC Name

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-3-(2-phenoxyphenyl)thiourea

InChI

InChI=1S/C20H15ClF3N3OS/c21-15-10-13(20(22,23)24)11-25-17(15)12-26-19(29)27-16-8-4-5-9-18(16)28-14-6-2-1-3-7-14/h1-11H,12H2,(H2,26,27,29)

InChI Key

RIOSDMHZHANTRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=S)NCC3=C(C=C(C=N3)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.